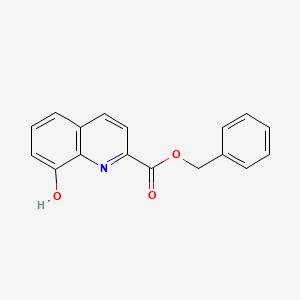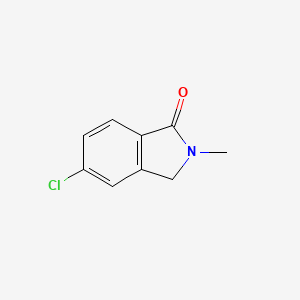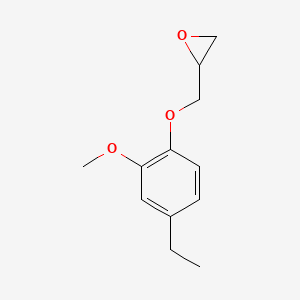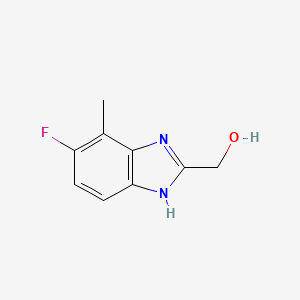
N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester is a compound used in organic synthesis, particularly in the field of peptide chemistry. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, a methylsulfonyl group, and a benzyl ester moiety. These functional groups make it a versatile intermediate in the synthesis of various peptides and other complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The benzyl ester moiety is usually introduced using benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
In an industrial setting, the production of N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester may involve continuous flow reactors to enhance efficiency and productivity. The use of solid acid catalysts in a continuous flow reactor can facilitate the separation of products and improve the overall yield .
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester moiety can be reduced to the corresponding alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are employed for Boc deprotection.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
Aplicaciones Científicas De Investigación
N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a building block in the development of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester involves the protection and deprotection of functional groups during peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the benzyl ester moiety can be selectively removed under specific conditions. The methylsulfonyl group can participate in various chemical transformations, making the compound a versatile intermediate .
Comparación Con Compuestos Similares
Similar Compounds
- N-Boc-3-(3-methyl-4-nitrobenzyl)-L-histidine methyl ester
- N-Boc-4,4-Difluoro-L-proline methyl ester
- N-Boc-4-oxo-L-proline methyl ester
Uniqueness
N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester is unique due to the presence of the methylsulfonyl group, which imparts specific chemical reactivity. This makes it distinct from other Boc-protected amino acid derivatives that may lack this functional group .
Propiedades
Número CAS |
1289646-78-1 |
|---|---|
Fórmula molecular |
C22H27NO6S |
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-methylsulfonylphenyl)propanoate |
InChI |
InChI=1S/C22H27NO6S/c1-22(2,3)29-21(25)23-19(20(24)28-15-16-9-6-5-7-10-16)14-17-11-8-12-18(13-17)30(4,26)27/h5-13,19H,14-15H2,1-4H3,(H,23,25)/t19-/m0/s1 |
Clave InChI |
PHBQFYLTLBWTNF-IBGZPJMESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)S(=O)(=O)C)C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)S(=O)(=O)C)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B11926208.png)
![beta-[(5-Bromo-3-pyridyl)oxy]phenethylamine](/img/structure/B11926214.png)
![Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate](/img/structure/B11926219.png)



![1-(1-Phenylvinyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B11926242.png)
